

Orthoperiodic Acid: A Versatile Reagent for Oxidative Cleavage in Organic Synthesis

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Compound of Interest

Compound Name: Orthoperiodic acid

Cat. No.: B105680

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Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orthoperiodic acid (H_5IO_6) is a powerful and selective oxidizing agent that has found significant application in modern organic synthesis. As the highest oxoacid of iodine, with iodine in the +7 oxidation state, it is particularly renowned for its ability to cleave carbon-carbon bonds in a variety of 1,2-difunctionalized compounds.^[1] This property makes it an invaluable tool for structural elucidation, particularly in carbohydrate chemistry, and for the synthesis of valuable carbonyl compounds.^{[2][3]} **Orthoperiodic acid** exists in equilibrium with metaperiodic acid (HIO_4) in aqueous solutions, with the ortho form being favored in water.^[4] For many synthetic applications, either the acid itself or its salts, such as sodium periodate (NaIO_4), are used.^[5] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing **orthoperiodic acid** and its salts.

Key Applications in Organic Synthesis

Orthoperiodic acid's utility in organic synthesis is centered on its ability to effect specific oxidative cleavages. The most prominent applications include:

- **Oxidative Cleavage of Vicinal Diols (Malaprade Reaction):** The hallmark application of **orthoperiodic acid** is the cleavage of 1,2-diols to form two carbonyl compounds (aldehydes or ketones).^[6] This reaction, known as the Malaprade reaction, proceeds through a cyclic periodate ester intermediate and is typically high-yielding and specific for vicinal diols.^[7]

- Oxidation of α -Hydroxy Ketones and α -Hydroxy Aldehydes: **Orthoperiodic acid** can also oxidize α -hydroxy carbonyl compounds. The reaction is believed to proceed through the hydrate of the carbonyl group, which then behaves as a vicinal diol and undergoes cleavage. [1]
- Oxidative Cleavage of Epoxides: Epoxides can be cleaved by periodic acid to yield aldehydes. This reaction likely proceeds through the formation of a 1,2-diol intermediate, which is then cleaved in situ.[8]
- Applications in Carbohydrate Chemistry: The selective cleavage of vicinal diols makes periodic acid an essential reagent for the structural analysis of sugars and for the modification of carbohydrates.[3]
- Role in Drug Synthesis: Periodate-mediated oxidations are employed in the synthesis of complex molecules, including intermediates for antiviral drugs. For instance, it has been utilized in synthetic routes towards oseltamivir.[8]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for representative applications of periodate-mediated oxidations.

Table 1: Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

Substrate	Reagent	Solvent	Temperature (°C)	Time (h)	Product(s)	Yield (%)
trans-1,2-Cyclohexanediol	H ₅ IO ₆	Acetonitrile /Water	Room Temp.	1	Adipaldehyde	Not specified
1,2-Ethanediol	H ₅ IO ₆	Water	Room Temp.	0.5	Formaldehyde	Quantitative
D-Mannitol (partially protected)	NaIO ₄	Not specified	Not specified	Not specified	Corresponding Aldehyde	Low

Table 2: Oxidative Cleavage of Epoxides

Substrate	Reagent	Solvent	Temperature (°C)	Time (h)	Product(s)	Yield (%)
Styrene Oxide	NaIO ₄	Dichloromethane/Water	Room Temp.	24	Benzaldehyde	91
1,2-Epoxyoctane	NaIO ₄	Acetonitrile/Water	Room Temp.	24	Heptanal	85
Cyclohexene Oxide	NaIO ₄	Dichloromethane/Water	Room Temp.	24	Adipaldehyde	78

Table 3: Oxidation of α-Hydroxy Ketones

Substrate	Reagent	Solvent	Temperature (°C)	Time (h)	Product(s)	Yield (%)
Benzoin	H ₅ IO ₆	Acetic Acid	100	1	Benzoic Acid	>90

Experimental Protocols

Protocol 1: General Procedure for the Oxidative Cleavage of a Vicinal Diol (Malaprade Reaction)

This protocol is a general guideline for the cleavage of a 1,2-diol to its corresponding carbonyl compounds.

Materials:

- Vicinal diol (1.0 eq)
- **Orthoperiodic acid** (H₅IO₆) or Sodium periodate (NaIO₄) (1.1 - 1.5 eq)

- Solvent (e.g., Water, Dioxane/Water, Methanol/Water, Acetonitrile/Water)
- Sodium bicarbonate (for reactions with acid-sensitive groups)
- Dichloromethane or Diethyl ether for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolve the vicinal diol in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.
- If the substrate contains acid-sensitive functional groups, add sodium bicarbonate (1.5-2.0 eq) to buffer the reaction mixture.
- Slowly add a solution of **orthoperiodic acid** or sodium periodate in the same solvent to the stirred solution of the diol at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess periodate.
- If the product is soluble in an organic solvent, extract the aqueous mixture with dichloromethane or diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- Purify the product by column chromatography or distillation as required.

Protocol 2: Oxidative Cleavage of an Epoxide to Aldehydes

This protocol is adapted from a procedure using sodium periodate for the cleavage of epoxides.^[8]

Materials:

- Epoxide (1.0 eq)
- Sodium periodate (NaIO_4) (2.0 - 5.0 eq)
- Solvent (e.g., Dichloromethane/Water, Acetonitrile/Water)
- Diethyl ether for extraction
- Anhydrous magnesium sulfate
- Standard glassware for organic synthesis

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, add the epoxide and the chosen solvent system.
- Add finely powdered sodium periodate to the mixture.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
- After completion, filter the reaction mixture to remove insoluble salts.
- Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude aldehyde product.
- Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Oxidation of an α -Hydroxy Ketone (Benzoin to Benzoic Acid)

This protocol describes the oxidation of benzoin to benzoic acid using **orthoperiodic acid**.

Materials:

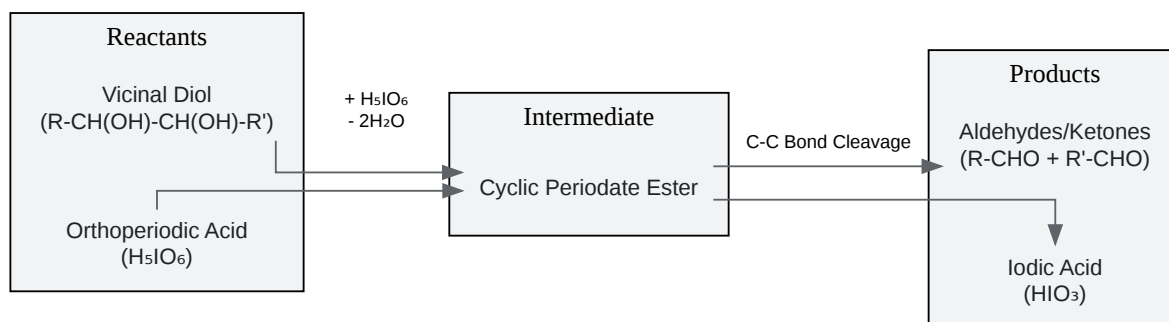
- Benzoin (1.0 eq)
- **Orthoperiodic acid** (H_5IO_6) (2.0 eq)
- Glacial acetic acid
- Standard glassware for heating under reflux

Procedure:

- In a round-bottom flask, dissolve benzoin in glacial acetic acid.
- Add **orthoperiodic acid** to the solution.
- Attach a reflux condenser and heat the mixture at 100°C for 1 hour.
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a beaker containing ice-water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude benzoic acid from hot water to obtain the purified product.

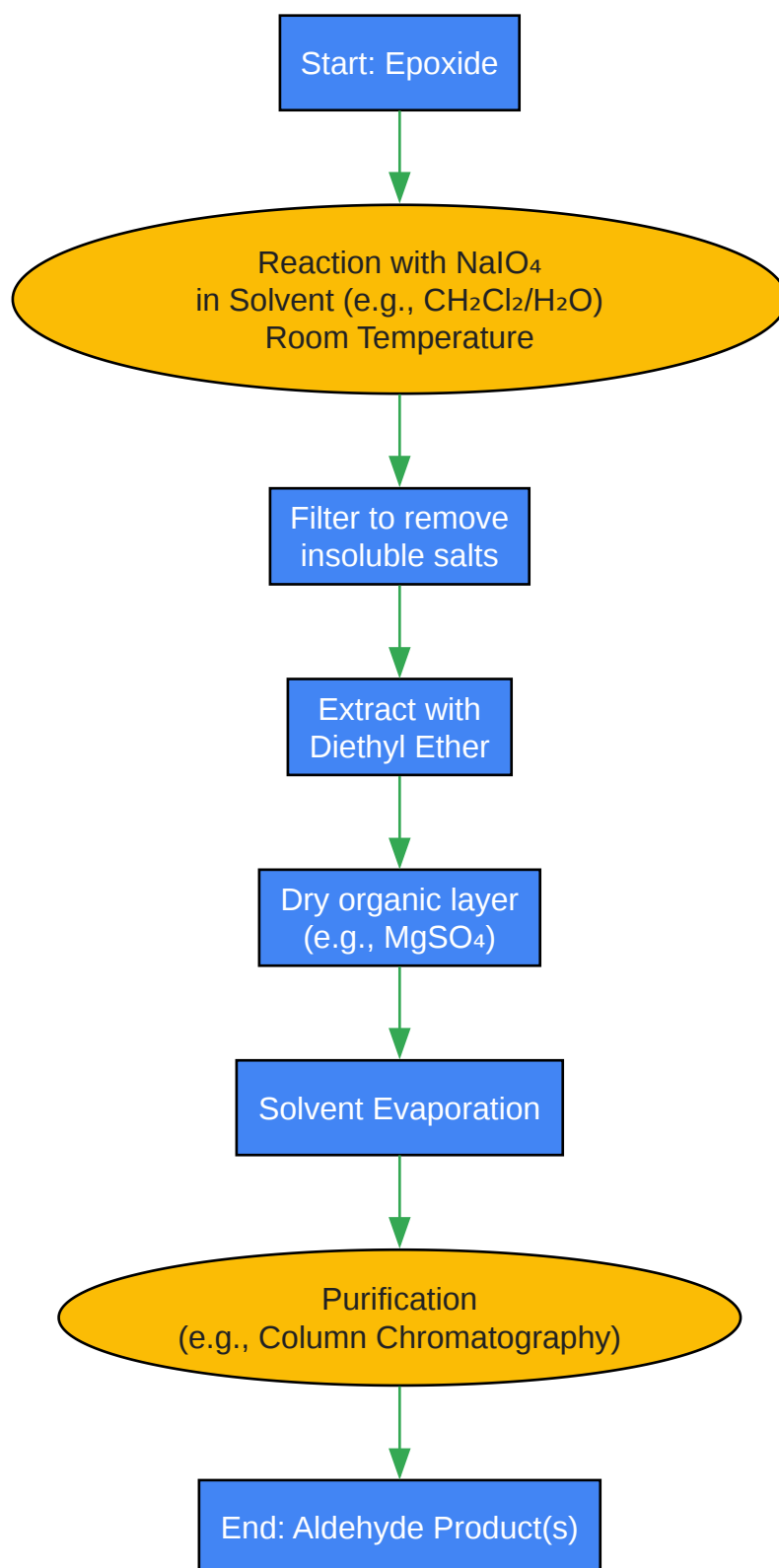
Visualizations

The following diagrams illustrate the key reaction mechanisms and workflows described in these application notes.



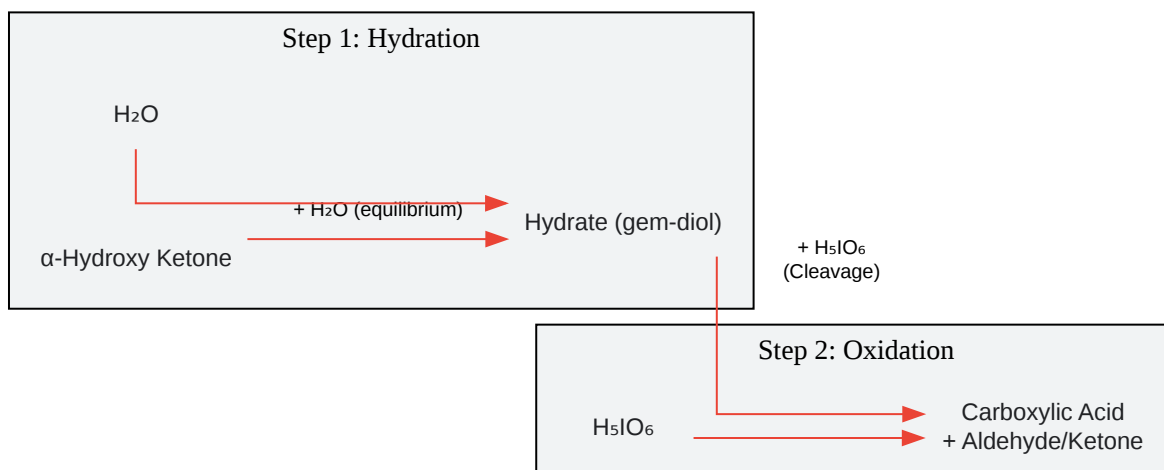
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Fig. 1: Mechanism of the Malaprade Reaction.



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Fig. 2: Experimental workflow for epoxide cleavage.



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Fig. 3: Oxidation of α -hydroxy ketones.

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References

- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Development of A Concise Synthesis of (–)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theseus.fi [theseus.fi]
- 6. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (–)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. york.ac.uk [york.ac.uk]

- 8. chem.latech.edu [chem.latech.edu]
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